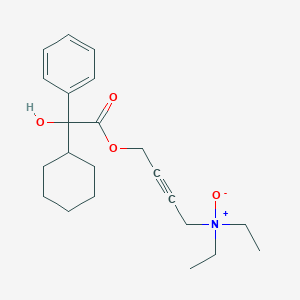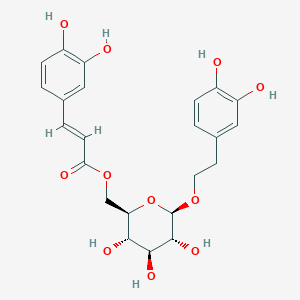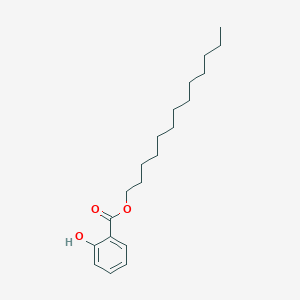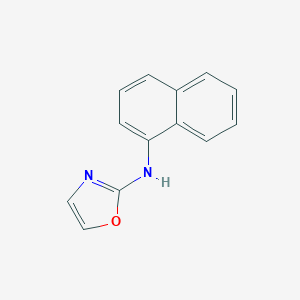
12,14-Pentacosadiynoic acid
Overview
Description
12,14-Pentacosadiynoic acid is a very long-chain fatty acid with the molecular formula C25H42O2. It is a solid compound, typically appearing as colorless to slightly yellow crystals. This compound is known for its unique structure, which includes two triple bonds at the 12th and 14th positions of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12,14-Pentacosadiynoic acid can be synthesized through a multi-step process. One common method involves the initial synthesis of 12,14-pentacosadiynol, which is then oxidized to form the desired acid. The synthesis begins with the reaction of hexadecyl bromide with acetonitrile to produce 12,14-pentacosadiynol. This intermediate is then oxidized under conditions involving perchloric acid to yield this compound .
Industrial Production Methods: While industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps to those used in laboratory settings. The scalability of the process would depend on optimizing reaction conditions and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 12,14-Pentacosadiynoic acid undergoes various chemical reactions, including:
Polymerization: Under UV radiation, this compound can polymerize to form polydiacetylene, which exhibits unique colorimetric properties.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where functional groups are introduced at specific positions on the carbon chain.
Common Reagents and Conditions:
UV Radiation: Used for polymerization reactions.
Oxidizing Agents: Such as perchloric acid for oxidation reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products:
Polydiacetylene: Formed through polymerization, exhibiting color changes from blue to red under different conditions.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
12,14-Pentacosadiynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 12,14-pentacosadiynoic acid primarily involves its ability to undergo polymerization and form polydiacetylene. This polymer exhibits unique colorimetric properties due to the conjugated system of alternating double and triple bonds. The color change from blue to red occurs due to external stimuli such as temperature, pH, and the presence of specific chemicals or biological molecules . The molecular targets and pathways involved include interactions with various functional groups and the formation of hydrogen bonds, which influence the polymer’s structure and properties .
Comparison with Similar Compounds
10,12-Pentacosadiynoic Acid: Another diacetylenic acid with similar polymerization properties.
9,12-Octadecadiynoic Acid: A shorter-chain diacetylenic acid with similar chemical reactivity.
5,7-Hexadecadiynoic Acid: A diacetylenic acid with a shorter carbon chain and similar polymerization behavior.
Uniqueness: 12,14-Pentacosadiynoic acid is unique due to its specific chain length and the positions of the triple bonds, which influence its polymerization properties and the resulting polydiacetylene’s colorimetric behavior. This makes it particularly useful in applications requiring precise control over the polymer’s optical properties .
Properties
IUPAC Name |
pentacosa-12,14-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-10,15-24H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUBUTPKAGTFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429504 | |
| Record name | 12,14-Pentacosadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101216-59-5 | |
| Record name | 12,14-Pentacosadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)


![2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B27587.png)
![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)






![2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol](/img/structure/B27605.png)

